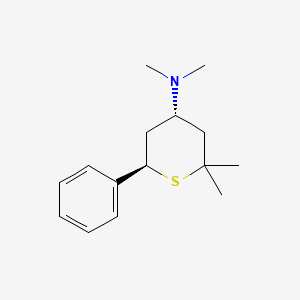
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is an organic compound with a unique structure that includes a thian-4-amine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thian-4-amine core: This can be achieved through a series of cyclization reactions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired tetramethyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-amine core to a more saturated form.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol: This compound has a similar core structure but differs in the functional groups attached.
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Another related compound with variations in the ring structure and functional groups.
Uniqueness
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is unique due to its specific substitution pattern and the presence of the phenyl group. This gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
81158-72-7 |
|---|---|
Formule moléculaire |
C15H23NS |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine |
InChI |
InChI=1S/C15H23NS/c1-15(2)11-13(16(3)4)10-14(17-15)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1 |
Clé InChI |
UMHRCOJPJDEDKZ-UONOGXRCSA-N |
SMILES isomérique |
CC1(C[C@H](C[C@@H](S1)C2=CC=CC=C2)N(C)C)C |
SMILES canonique |
CC1(CC(CC(S1)C2=CC=CC=C2)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


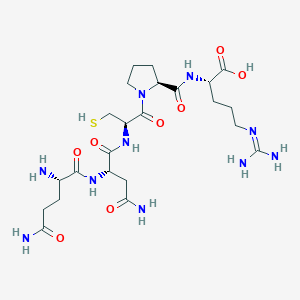
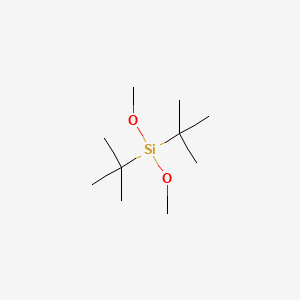

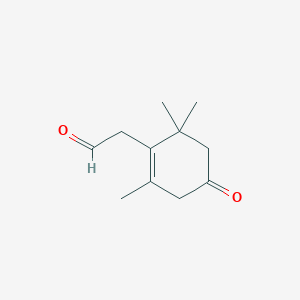
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
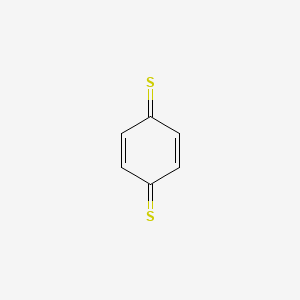
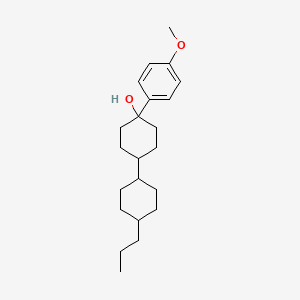


![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
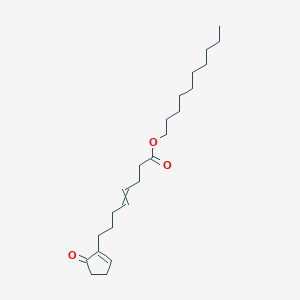
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)
sulfanium iodide](/img/structure/B14422268.png)
